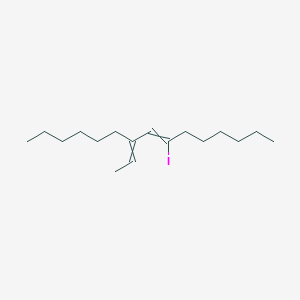
2-(Methylamino)ethanol;octadecyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)ethanol;octadecyl dihydrogen phosphate is a compound that combines the properties of both 2-(Methylamino)ethanol and octadecyl dihydrogen phosphateIt is a clear, colorless to slightly yellow liquid that is miscible with water and most organic solvents . Octadecyl dihydrogen phosphate, on the other hand, is a long-chain alkyl phosphate ester, which is often used in surfactants and emulsifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethanol typically involves the reaction of ethanolamine with a methylating agent such as methyl iodide or methyl chloride. The reaction proceeds as follows:
HOCH2CH2NH2+CH3I→HOCH2CH2NHCH3+HI
This reaction is usually carried out under basic conditions to neutralize the hydrogen iodide formed .
Octadecyl dihydrogen phosphate can be synthesized by the esterification of octadecanol with phosphoric acid. The reaction is typically carried out under acidic conditions and involves heating the reactants to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of 2-(Methylamino)ethanol often involves continuous flow reactors to ensure efficient mixing and reaction of the ethanolamine and methylating agent. The product is then purified through distillation .
For octadecyl dihydrogen phosphate, industrial production typically involves large-scale esterification reactors where octadecanol and phosphoric acid are reacted under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylaminoacetaldehyde.
Reduction: It can be reduced to form N-methylaminoethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Octadecyl dihydrogen phosphate primarily undergoes hydrolysis and esterification reactions. Hydrolysis of the ester bond yields octadecanol and phosphoric acid .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products
Oxidation: N-methylaminoacetaldehyde.
Reduction: N-methylaminoethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylamino)ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: As a buffer in biochemical assays due to its ability to stabilize pH.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: As a surfactant and emulsifier in the production of detergents and personal care products.
Octadecyl dihydrogen phosphate is used in:
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethanol involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons on the nitrogen atom to form bonds with electrophiles .
Octadecyl dihydrogen phosphate acts as a surfactant by reducing the surface tension between two immiscible phases, such as oil and water. This property is due to the amphiphilic nature of the molecule, with the hydrophobic octadecyl chain and the hydrophilic phosphate group .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar to 2-(Methylamino)ethanol but lacks the methyl group on the nitrogen atom.
Diethanolamine: Contains two ethanolamine groups attached to the nitrogen atom.
Octadecyl phosphate: Similar to octadecyl dihydrogen phosphate but lacks one hydrogen atom on the phosphate group.
Uniqueness
2-(Methylamino)ethanol is unique due to its methyl group, which enhances its nucleophilicity and makes it more reactive in certain chemical reactions compared to ethanolamine . Octadecyl dihydrogen phosphate is unique due to its long alkyl chain, which provides excellent surfactant properties .
Properties
CAS No. |
801303-75-3 |
|---|---|
Molecular Formula |
C21H48NO5P |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-(methylamino)ethanol;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-4-2-3-5/h2-18H2,1H3,(H2,19,20,21);4-5H,2-3H2,1H3 |
InChI Key |
JMBSBGLSHTVWLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O.CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


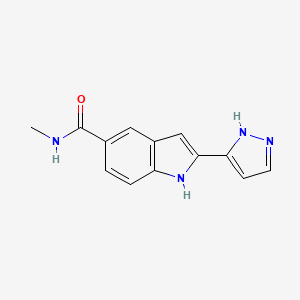
![2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]-](/img/structure/B14211971.png)

![3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14211978.png)
![3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14211981.png)
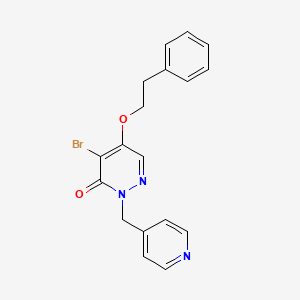
![6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B14211985.png)
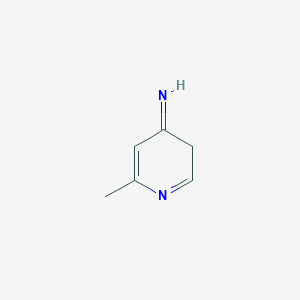
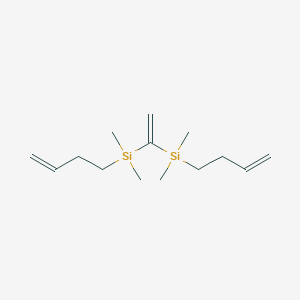
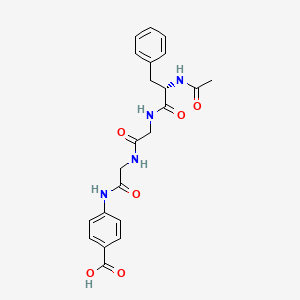
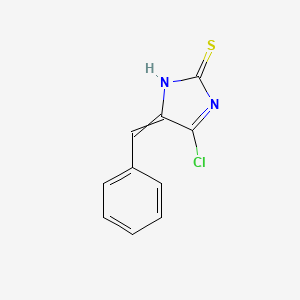
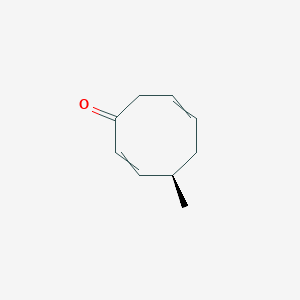
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
